![molecular formula C16H12F3N3 B2868701 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-95-9](/img/structure/B2868701.png)

1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

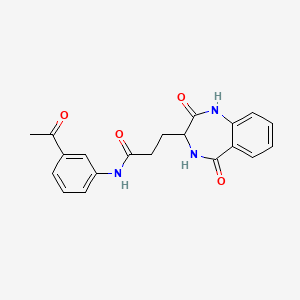

“1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of Grignard reagents with sodium borohydride (NaBF4). A popular method involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . The resulting product is then purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex. It is characterized by a pyrazole core, with phenyl and trifluoromethyl groups attached at specific positions . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic and has a space group of P21/c .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles, a related class of compounds, can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, a related compound, 1-PHENYL-4-(3-(TRIFLUOROMETHYL)PHENYL)SEMICARBAZIDE, has a molecular weight of 295.266 .Mechanism of Action

The mechanism of action of TFMPA is not well understood, but it is believed to act as a competitive antagonist of the glycine receptor. The glycine receptor is a neurotransmitter receptor that is involved in the regulation of inhibitory neurotransmission in the central nervous system.

Biochemical and Physiological Effects:

TFMPA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TFMPA can inhibit the growth of cancer cells and induce apoptosis. TFMPA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMPA is its ability to act as a selective antagonist of the glycine receptor. This selectivity allows for the study of the glycine receptor without affecting other neurotransmitter receptors. However, one of the limitations of TFMPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of TFMPA. One potential direction is the study of TFMPA as a potential treatment for neurological disorders such as epilepsy and schizophrenia. Another potential direction is the development of new ligands based on the structure of TFMPA for use in MOFs and other materials. Additionally, further studies are needed to fully understand the mechanism of action of TFMPA and its potential applications in scientific research.

Conclusion:

1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a synthetic compound that has shown great potential in various fields of scientific research. Its ability to act as a selective antagonist of the glycine receptor has made it a valuable tool for the study of the glycine receptor and its potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of TFMPA and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods. One of the most commonly used methods is the reaction of 3-(trifluoromethyl) benzaldehyde with phenylhydrazine in the presence of a catalyst under reflux conditions. The resulting intermediate is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to form the final product.

Scientific Research Applications

TFMPA has been extensively studied for its various applications in scientific research. One of the most significant applications of TFMPA is its use as a ligand in metal-organic frameworks (MOFs). These MOFs have been studied for their potential use in gas separation, catalysis, and drug delivery.

properties

IUPAC Name |

2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c17-16(18,19)12-6-4-5-11(9-12)14-10-21-22(15(14)20)13-7-2-1-3-8-13/h1-10H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVKRXZMWKJQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)